molecular formula C10H21N2O8P B238542 N-Acetylgalactosamine 6-O-2-aminoethylphosphonate CAS No. 139039-73-9

N-Acetylgalactosamine 6-O-2-aminoethylphosphonate

Cat. No. B238542
M. Wt: 328.26 g/mol
InChI Key: WNLHTZSXBJOPST-SPFKKGSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylgalactosamine 6-O-2-aminoethylphosphonate, also known as GalNAc-6-O-PEA, is a synthetic compound that has been the subject of extensive scientific research. It is a derivative of N-acetylgalactosamine, a monosaccharide that is a component of glycoproteins and glycolipids. GalNAc-6-O-PEA has been shown to have a variety of biochemical and physiological effects, and has potential applications in the fields of medicine and biotechnology.

Mechanism Of Action

N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA has been shown to inhibit the activity of enzymes involved in glycosylation, a process by which sugars are added to proteins and lipids. This inhibition results in changes to the structure and function of glycoproteins and glycolipids, which can have a variety of effects on cellular processes.

Biochemical And Physiological Effects

N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of glycosylation, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism.

Advantages And Limitations For Lab Experiments

N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. It is also relatively stable, which makes it easy to handle and store. However, like any compound, it has limitations as well. For example, its effects may be specific to certain cell types or experimental conditions, which can make it difficult to generalize its results.

Future Directions

There are several potential future directions for research on N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA. One area of interest is the development of new therapeutic agents based on the compound's mechanism of action. Another area of research is the study of the compound's effects on lipid metabolism, which could have implications for the treatment of metabolic disorders. Additionally, further studies are needed to better understand the compound's effects on different cell types and in different experimental conditions.

Synthesis Methods

N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA can be synthesized using a variety of methods. One common method involves the reaction of N-acetylgalactosamine with 2-aminoethylphosphonic acid in the presence of a catalyst such as triethylamine. The resulting compound can be purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA has been the subject of numerous scientific studies, and has potential applications in a variety of fields. One area of research has focused on the compound's mechanism of action, which is thought to involve inhibition of glycosylation. This has potential implications for the treatment of diseases such as cancer, where abnormal glycosylation is a hallmark of the disease.

properties

CAS RN

139039-73-9

Product Name

N-Acetylgalactosamine 6-O-2-aminoethylphosphonate

Molecular Formula

C10H21N2O8P

Molecular Weight

328.26 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid

InChI

InChI=1S/C10H21N2O8P/c1-5(13)12-7-9(15)8(14)6(20-10(7)16)4-19-21(17,18)3-2-11/h6-10,14-16H,2-4,11H2,1H3,(H,12,13)(H,17,18)/t6-,7-,8+,9-,10+/m1/s1

InChI Key

WNLHTZSXBJOPST-SPFKKGSWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)COP(=O)(CCN)O)O)O

SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(CCN)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(CCN)O)O)O

synonyms

N-acetylgalactosamine 6-O-2-aminoethylphosphonate
NAFAEP

Origin of Product

United States

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